Cas no 203396-12-7 (1-(2-bromo-3-chlorophenyl)piperazine)

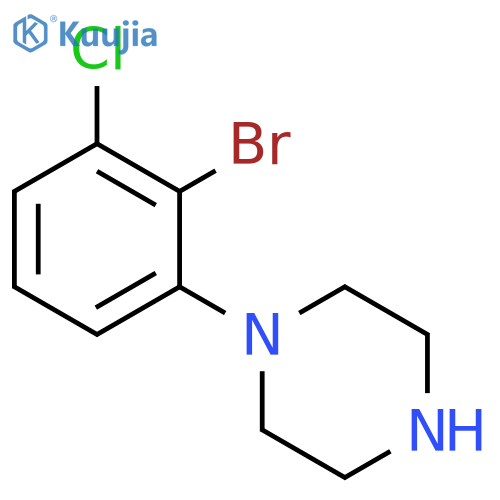

203396-12-7 structure

商品名:1-(2-bromo-3-chlorophenyl)piperazine

CAS番号:203396-12-7

MF:C10H12BrClN2

メガワット:275.572680473328

CID:3891341

1-(2-bromo-3-chlorophenyl)piperazine 化学的及び物理的性質

名前と識別子

-

- Piperazine, 1-(2-bromo-3-chlorophenyl)-

- 1-(2-bromo-3-chlorophenyl)piperazine

-

1-(2-bromo-3-chlorophenyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-55076557-2.5g |

1-(2-bromo-3-chlorophenyl)piperazine |

203396-12-7 | 95% | 2.5g |

$1531.0 | 2023-10-28 | |

| Enamine | BBV-55076557-10.0g |

1-(2-bromo-3-chlorophenyl)piperazine |

203396-12-7 | 95% | 10.0g |

$2438.0 | 2023-02-04 | |

| Enamine | BBV-55076557-1.0g |

1-(2-bromo-3-chlorophenyl)piperazine |

203396-12-7 | 95% | 1.0g |

$739.0 | 2023-02-04 | |

| Enamine | BBV-55076557-5g |

1-(2-bromo-3-chlorophenyl)piperazine |

203396-12-7 | 95% | 5g |

$1939.0 | 2023-10-28 | |

| Enamine | BBV-55076557-1g |

1-(2-bromo-3-chlorophenyl)piperazine |

203396-12-7 | 95% | 1g |

$739.0 | 2023-10-28 | |

| Enamine | BBV-55076557-5.0g |

1-(2-bromo-3-chlorophenyl)piperazine |

203396-12-7 | 95% | 5.0g |

$1939.0 | 2023-02-04 | |

| Enamine | BBV-55076557-10g |

1-(2-bromo-3-chlorophenyl)piperazine |

203396-12-7 | 95% | 10g |

$2438.0 | 2023-10-28 |

1-(2-bromo-3-chlorophenyl)piperazine 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

203396-12-7 (1-(2-bromo-3-chlorophenyl)piperazine) 関連製品

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬